![molecular formula C21H17NO4S B2535049 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034242-64-1](/img/structure/B2535049.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . The benzo[b]thiophene moiety is a key structural component in many biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the benzo[b]thiophene moiety in the given compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The crude product is often purified by column chromatography .Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using techniques like single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in a crystal and can reveal features like a four-coordinated dimethylboryl center .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are largely determined by its molecular structure. For instance, the planarity of the aromatic rings appended to the molecule can decisively affect the efficiency of radiative decay based on ICT involving the molecule . Moreover, the compound’s photophysical properties can be studied using UV-vis absorption spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry .Applications De Recherche Scientifique
Heterocyclic Synthesis
Research demonstrates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles, leading to the formation of diverse heterocyclic compounds. This indicates a broad scope for chemical modifications and the synthesis of novel compounds with potential biological activities (Mohareb et al., 2004).
Antimicrobial Evaluation
Another study highlights the synthesis and antimicrobial evaluation of tetrazol-thiophene-carboxamides, suggesting the potential of similar structures for antimicrobial applications. The study showcases the ability to derivatize and evaluate compounds for biological activities, opening pathways for developing new antimicrobials (Talupur et al., 2021).
Chemoselective N-benzoylation
Chemoselective N-benzoylation employing benzoylisothiocyanates has been researched, focusing on the synthesis of compounds with biological interest. This method could be relevant for functionalizing molecules similar to the compound , potentially enhancing their biological activities (Singh et al., 2017).
Metal Complexes Synthesis
Research on synthesizing novel metal complexes with organic ligands similar to the mentioned compound shows potential applications in bioinorganic chemistry and materials science. The study of these complexes' structure and electrochemical properties could lead to new insights into their utility in various fields (Myannik et al., 2018).
Bioinorganic Relevance
The synthesis and characterization of cobalt(II) complexes with thiophene-glyoxal derived Schiff bases indicate the potential for bioinorganic applications. These complexes exhibit higher antimicrobial activities than the free ligand, suggesting the importance of metal coordination in enhancing biological efficacy (Singh et al., 2009).
Mécanisme D'action
Target of action
Benzothiophene derivatives have been found to exhibit a variety of biological activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs . .
Mode of action
The mode of action of benzothiophene derivatives can vary greatly depending on the specific compound and its molecular structure . Some benzothiophene derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular targets
Biochemical pathways
Benzothiophene derivatives can potentially affect a variety of biochemical pathways, depending on their specific targets and modes of action
Result of action
The result of a compound’s action can be observed at the molecular and cellular levels, and can include changes in gene expression, protein function, cell signaling, and other cellular processes
Action environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules
Safety and Hazards
While specific safety and hazard information for this compound is not available, compounds with similar structures can cause burns of eyes, skin, and mucous membranes. Contact with water may liberate toxic gas . Therefore, it’s crucial to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
Orientations Futures
The future research directions for this compound could involve further exploration of its photophysical properties and potential applications. For instance, the impact of the structural formation of aromatic rings on photophysical properties could be a potential area of study . Additionally, the compound’s potential biological activity could be explored, given the known biological activity of many thiophene-based analogs .
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-21(25,19-10-13-6-2-5-9-18(13)27-19)12-22-20(24)17-11-15(23)14-7-3-4-8-16(14)26-17/h2-11,25H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNUEZZQFOJPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
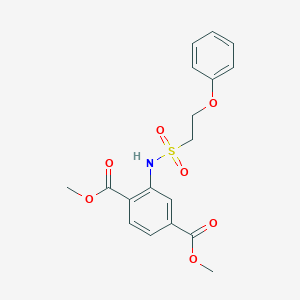
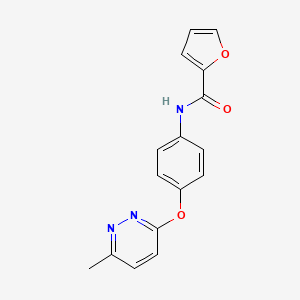
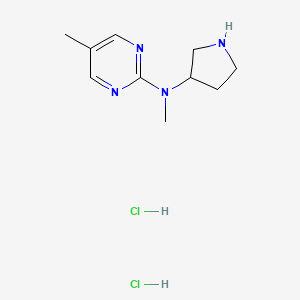
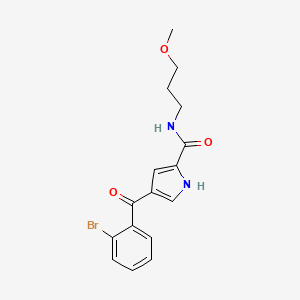

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)
![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)
![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)
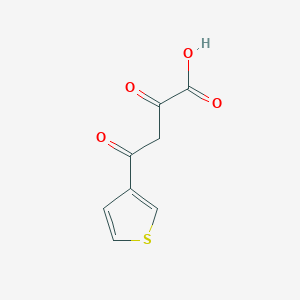

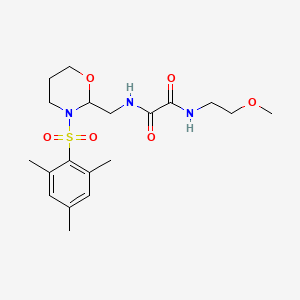
![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)